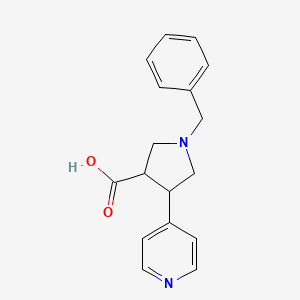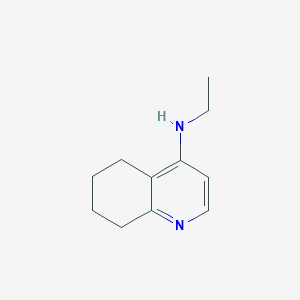
3-Ethoxy-2-methylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of an ethoxy group at the 3-position and a methyl group at the 2-position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methylpyridine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine.
Ethoxylation: The 2-methylpyridine undergoes ethoxylation to introduce the ethoxy group at the 3-position.
Carboxylation: The ethoxylated product is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are used to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Ethoxy-2-methylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups influence its binding affinity and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-4-carboxylic acid: Lacks the ethoxy group, which affects its chemical properties and applications.
3-Methylpyridine-2-carboxylic acid: Has a different substitution pattern, leading to variations in reactivity and use.
4-Methylpyridine-2-carboxylic acid: Another isomer with distinct chemical behavior.
Uniqueness
3-Ethoxy-2-methylpyridine-4-carboxylic acid is unique due to the presence of both ethoxy and methyl groups, which confer specific chemical and biological properties. These substitutions make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-ethoxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-6(2)10-5-4-7(8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CIMCXRHUJUGKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)



![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol](/img/structure/B15262729.png)
![N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B15262731.png)

![7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one](/img/structure/B15262737.png)
![Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15262745.png)


